

"Methyl 2-(aminomethyl)benzoate Hydrochloride" CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-(aminomethyl)benzoate Hydrochloride*

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Technical Guide: Methyl 2-(aminomethyl)benzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(aminomethyl)benzoate Hydrochloride is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. As a substituted aminobenzoate derivative, it possesses a unique structural arrangement with a methyl ester and an aminomethyl group in the ortho position on the benzene ring. This configuration offers potential for diverse chemical modifications and the exploration of novel biological activities. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, and key data, compiled to support research and development endeavors.

Chemical Identity and Molecular Structure

CAS Number: 849020-92-4[1][2][3]

Molecular Formula: C₉H₁₂CINO₂[1][3]

IUPAC Name: methyl 2-(aminomethyl)benzoate;hydrochloride

Synonyms: 2-(Methoxycarbonyl)benzylamine hydrochloride, [2-(Methoxycarbonyl)phenyl]methylamine hydrochloride[1]

Molecular Structure:

The molecular structure of **Methyl 2-(aminomethyl)benzoate Hydrochloride** consists of a benzene ring substituted with a methyl ester group at the C1 position and an aminomethyl group at the C2 position. The amine is protonated to form the hydrochloride salt.

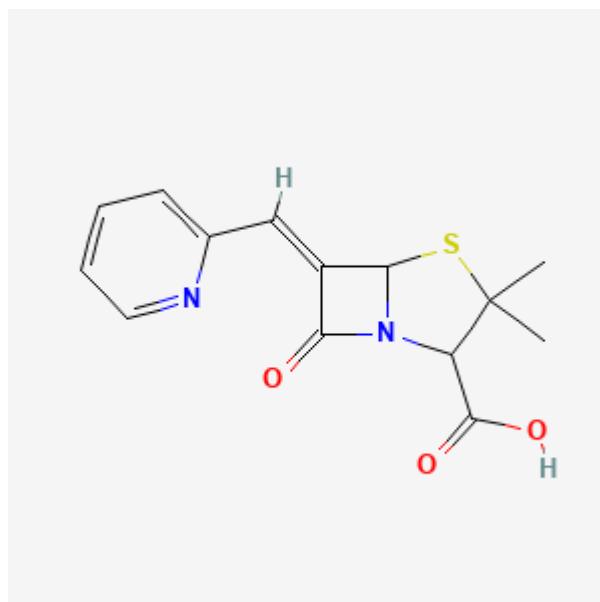


Figure 1. Molecular Structure of Methyl 2-(aminomethyl)benzoate.

Physicochemical Data

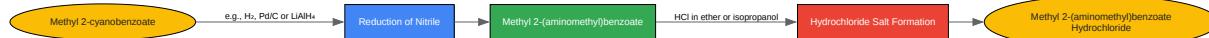
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some commercial suppliers offer this compound, they often do not provide detailed analytical data. Therefore, some of the presented data may be based on predictions or information available for isomeric or closely related compounds.

Property	Value	Reference
Molecular Weight	201.65 g/mol	[1]
Physical Form	Solid	[1]
Purity	Typically >95%	[1]
Storage Temperature	Inert atmosphere, room temperature	[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Methyl 2-(aminomethyl)benzoate Hydrochloride** are not readily available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry transformations and patent literature for related compounds.

A common strategy for the synthesis of benzylamines involves the reduction of a corresponding nitrile or nitro compound. The following proposed workflow outlines a potential synthetic pathway starting from methyl 2-cyanobenzoate.



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Caption: A proposed synthetic workflow for **Methyl 2-(aminomethyl)benzoate Hydrochloride**.

Experimental Protocol (Hypothetical):

Step 1: Reduction of Methyl 2-cyanobenzoate to Methyl 2-(aminomethyl)benzoate

- Apparatus: A high-pressure hydrogenation vessel or a standard round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas.
- Reagents:

- Methyl 2-cyanobenzoate
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol (solvent)
- Hydrochloric acid (for catalytic hydrogenation)
- Procedure:
 - Dissolve methyl 2-cyanobenzoate in a suitable solvent such as methanol or ethanol in the reaction vessel.
 - Add a catalytic amount of 10% Pd/C.
 - If performing catalytic hydrogenation, add a catalytic amount of concentrated hydrochloric acid.
 - Pressurize the vessel with hydrogen gas (typically 50 psi) or bubble hydrogen gas through the solution via a balloon.
 - Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
 - Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
 - Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(aminomethyl)benzoate.

Step 2: Formation of the Hydrochloride Salt

- Apparatus: A standard round-bottom flask with a magnetic stirrer.
- Reagents:
 - Crude Methyl 2-(aminomethyl)benzoate
 - Anhydrous diethyl ether or isopropanol

- A solution of hydrogen chloride in diethyl ether or isopropanol
- Procedure:
 - Dissolve the crude Methyl 2-(aminomethyl)benzoate in a minimal amount of anhydrous diethyl ether or isopropanol.
 - Cool the solution in an ice bath.
 - Slowly add a solution of hydrogen chloride in the corresponding solvent dropwise with stirring.
 - A precipitate of **Methyl 2-(aminomethyl)benzoate Hydrochloride** should form.
 - Continue stirring in the ice bath for 30 minutes.
 - Collect the solid product by vacuum filtration.
 - Wash the solid with a small amount of cold anhydrous diethyl ether.
 - Dry the product under vacuum to yield the final hydrochloride salt.

Analytical Characterization

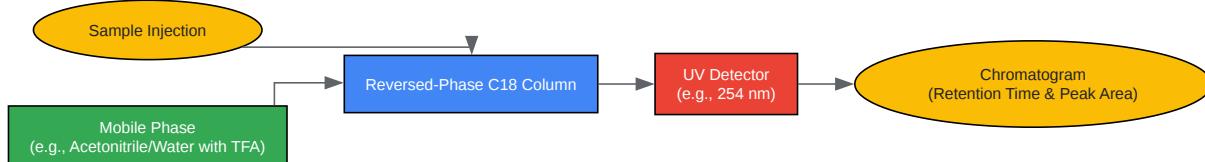
Specific, experimentally-derived analytical data for **Methyl 2-(aminomethyl)benzoate Hydrochloride** is scarce in the public domain. The following represents predicted data and typical analytical methods used for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the aminomethyl group, the protons of the amine (which may be broad and exchangeable), and the methyl protons of the ester. The chemical shifts of the aromatic protons will be influenced by the ortho-substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons having lower intensities), the benzylic carbon, and the methyl carbon of the ester.

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of **Methyl 2-(aminomethyl)benzoate Hydrochloride** and for separating it from its isomers (meta and para). Reversed-phase HPLC is a common method.



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Caption: A typical workflow for the HPLC analysis of aminobenzoate isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H (Ammonium)	Stretching	3200-2800 (broad)
C-H (Aromatic)	Stretching	3100-3000
C-H (Aliphatic)	Stretching	3000-2850
C=O (Ester)	Stretching	~1720
C=C (Aromatic)	Stretching	1600-1450
C-N	Stretching	1250-1020
C-O (Ester)	Stretching	1300-1100

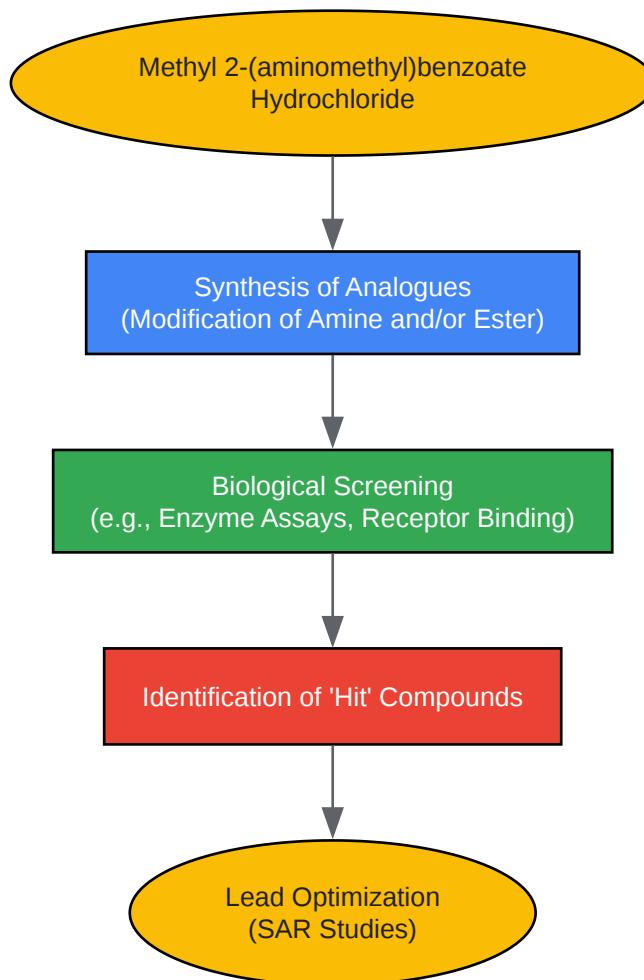
Potential Applications in Drug Development

While specific biological activity data for **Methyl 2-(aminomethyl)benzoate Hydrochloride** is limited, the aminobenzoate scaffold is a well-recognized pharmacophore in medicinal chemistry. Derivatives of aminobenzoic acid have been explored for a wide range of therapeutic applications.

Potential areas of research include:

- **Scaffold for Library Synthesis:** The amino and ester functionalities provide convenient handles for combinatorial synthesis to generate libraries of compounds for high-throughput screening.
- **Enzyme Inhibitors:** The structural motifs present in this molecule could be suitable for designing inhibitors of various enzymes.
- **Receptor Ligands:** Modification of the core structure could lead to the development of ligands for specific biological receptors.

The logical relationship for exploring this compound in a drug discovery context is outlined below.



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Caption: Logical workflow for the utilization of **Methyl 2-(aminomethyl)benzoate Hydrochloride** in drug discovery.

Conclusion

Methyl 2-(aminomethyl)benzoate Hydrochloride represents a valuable, yet underexplored, building block for chemical synthesis and drug discovery. This technical guide provides a foundational understanding of its properties and potential. Further research is warranted to fully elucidate its synthetic accessibility, detailed analytical characteristics, and biological potential. The information and proposed methodologies herein are intended to serve as a starting point for researchers and scientists working in this area.

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- To cite this document: BenchChem. ["Methyl 2-(aminomethyl)benzoate Hydrochloride" CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271463#methyl-2-aminomethyl-benzoate-hydrochloride-cas-number-and-molecular-structure>]

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